molecular formula C9H10N4 B15358857 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine

5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B15358857
M. Wt: 174.20 g/mol
InChI Key: VCEYEWSOTGOHBA-UHFFFAOYSA-N
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Description

5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a pyrazole moiety at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.

  • Substitution Reaction: The pyrazole core is then substituted with a methyl group at the 5-position using appropriate methylating agents such as methyl iodide or dimethyl sulfate.

  • Coupling with Pyridine: The final step involves the coupling of the substituted pyrazole with 2-aminopyridine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Alkyl halides, amines, and strong bases.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Substituted pyrazole and pyridine derivatives.

Scientific Research Applications

5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine has found applications in various fields of scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its pharmacological effects, including potential use as an antileishmanial and antimalarial agent.

  • Industry: Employed in the development of agrochemicals and fluorescent materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is similar to other pyrazole derivatives, such as 3-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine and 5-(4-methyl-1H-pyrazol-3-yl)pyridin-2-amine. its unique substitution pattern at the 5-position of the pyrazole ring sets it apart, potentially leading to different biological activities and chemical properties.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C9H10N4/c1-6-8(5-12-13-6)7-2-3-9(10)11-4-7/h2-5H,1H3,(H2,10,11)(H,12,13)

InChI Key

VCEYEWSOTGOHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CN=C(C=C2)N

Origin of Product

United States

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